molecular formula C11H21NO2 B1355393 Ethyl 1-isopropylpiperidine-3-carboxylate CAS No. 100050-03-1

Ethyl 1-isopropylpiperidine-3-carboxylate

Cat. No. B1355393
M. Wt: 199.29 g/mol
InChI Key: ILEWGMFFMZYVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-isopropylpiperidine-3-carboxylate is a specialty product for proteomics research . It has a molecular formula of C11H21NO2 and a molecular weight of 199.29 .


Molecular Structure Analysis

The molecular structure of Ethyl 1-isopropylpiperidine-3-carboxylate consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Ethyl 2-methyl-2,3-butadienoate, a related compound, has been used in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process (Zhu, Lan, & Kwon, 2003).
    • Ethyl 3-cyano-2-hydroxy-6-methylpyridine-4-carboxylate, a related compound, has been used for synthesizing O- and N-aryl-piperazine propyl derivatives (Śladowska, 1992).
    • Research on the ethylene biosynthesis pathway utilized derivatives like ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate for the measurement of ethylene and related metabolites (Bulens et al., 2011).
  • Application in Bioconjugation and Enzyme Analysis :

    • Carbodiimide derivatives, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have been extensively studied for their role in bioconjugation, particularly in creating amide bonds in aqueous media. This is crucial for applications like enzyme modifications (Nakajima & Ikada, 1995).
    • These derivatives also play a significant role in the synthesis and analysis of peptides and proteins, as demonstrated in studies on solid phase peptide synthesis (Totaro et al., 2016).
  • Utility in Organic Synthesis and Medicinal Chemistry :

    • Various derivatives of ethyl 1-isopropylpiperidine-3-carboxylate have been synthesized for potential applications in organic synthesis and medicinal chemistry. For example, studies have focused on the synthesis of novel compounds with potential anti-inflammatory and analgesic properties (Abignente et al., 1982).
  • Advancements in Analytical Chemistry :

    • The compound and its derivatives are also crucial in developing methodologies for the systematic study of chemical reactions, such as racemisation in peptide synthesis (Robertson, Jiang, & Ramage, 1999).
    • They play a significant role in the synthesis of functionally substituted organic compounds, which are valuable in various chemical analyses and applications (Dyachenko, Nikishin, & Dyachenko, 2011).

properties

IUPAC Name

ethyl 1-propan-2-ylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-4-14-11(13)10-6-5-7-12(8-10)9(2)3/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEWGMFFMZYVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552231
Record name Ethyl 1-(propan-2-yl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-isopropylpiperidine-3-carboxylate

CAS RN

100050-03-1
Record name Ethyl 1-(propan-2-yl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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